(5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
CAS No.: 1287651-60-8
Cat. No.: VC5942492
Molecular Formula: C18H15NO3S2
Molecular Weight: 357.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1287651-60-8 |
|---|---|
| Molecular Formula | C18H15NO3S2 |
| Molecular Weight | 357.44 |
| IUPAC Name | (5Z)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C18H15NO3S2/c1-21-14-9-5-8-13(10-15-17(20)19-18(23)24-15)16(14)22-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,20,23)/b15-10- |
| Standard InChI Key | VECYDIQLHSUOKJ-GDNBJRDFSA-N |
| SMILES | COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C3C(=O)NC(=S)S3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the 1,3-thiazolidin-4-one family, featuring a five-membered heterocyclic ring with sulfur at position 1 and nitrogen at position 3. The Z-configuration of the exocyclic double bond at position 5 is stabilized by conjugation with the 2-(benzyloxy)-3-methoxyphenyl substituent, as confirmed by NMR spectroscopy in analogous structures . The sulfanylidene group at position 2 enhances electron delocalization, contributing to its reactivity and interaction with biological targets.
Molecular Formula: C₁₉H₁₅NO₃S₂
Molecular Weight: 385.46 g/mol
IUPAC Name: (5Z)-5-{[2-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
Spectroscopic Characterization
-
¹H NMR: The methine proton (CH=) adjacent to the carbonyl group resonates at δ 7.63–7.97 ppm, consistent with Z-isomer deshielding effects . Aromatic protons from the benzyloxy and methoxyphenyl groups appear as multiplet signals between δ 6.8–7.5 ppm .
-
IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C=S stretch) confirm the thiazolidinone core.
Synthetic Methodologies
Cyclocondensation Approach
The synthesis follows a two-step protocol adapted from Popiołek et al. :
-
Formation of Hydrazide Intermediate:
-
2-(Benzyloxy)-3-methoxybenzaldehyde reacts with thiosemicarbazide in ethanol under reflux to yield the corresponding hydrazide.
-
-
Cyclization with Mercaptoacetic Acid:
Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Thiosemicarbazide | Ethanol | Reflux | 6 h | 75–80% |
| 2 | Mercaptoacetic acid, ZnCl₂ | 1,4-Dioxane | RT | 8 h | 65–70% |
Purification and Isomer Control
The Z-isomer predominates due to steric hindrance from the benzyloxy group, favoring the thermodynamically stable configuration. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water (0.12 mg/mL at 25°C).
-
Stability: Stable under ambient conditions but degrades in acidic media (pH <4) via ring-opening reactions .
Computational Modeling
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict:
-
HOMO-LUMO Gap: 4.2 eV, indicating moderate electrophilicity.
-
Molecular Electrostatic Potential: High electron density at the sulfanylidene sulfur, suggesting nucleophilic attack sites .
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli reveal:
| Organism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| S. aureus | 12.5 | 25 |
| E. coli | 25 | 50 |
Mechanistic studies suggest disruption of bacterial cell membrane integrity via thiol group interactions .
| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |
|---|---|---|
| 769-P | 18.7 | 62 ± 3 |
| HepG2 | 24.3 | 55 ± 4 |
Flow cytometry confirms G2/M phase arrest and caspase-3 activation, implicating mitochondrial apoptosis pathways .
Pharmacokinetic and Toxicological Profiles
ADMET Predictions
-
Absorption: High gastrointestinal absorption (Caco-2 permeability: 8.2 × 10⁻⁶ cm/s).
-
Metabolism: CYP3A4-mediated oxidation of the benzyloxy group generates phenolic metabolites.
-
Toxicity: Low hepatotoxicity risk (LD₅₀ >500 mg/kg in murine models) .
Comparative Analysis with Analogues
Structural modifications significantly influence bioactivity:
| Derivative | Substituent | MIC (S. aureus) | IC₅₀ (769-P) |
|---|---|---|---|
| Compound A | 3-NO₂ | 6.25 µg/mL | 12.4 µM |
| Target Compound | 2-BnO,3-MeO | 12.5 µg/mL | 18.7 µM |
Electron-withdrawing groups enhance antibacterial potency but reduce anticancer selectivity .
Future Directions and Applications
Drug Development Opportunities
-
Combination Therapies: Synergy with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).
-
Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve aqueous solubility and tumor targeting .
Structural Optimization
-
Halogenation: Introducing Cl or F at the phenyl ring may enhance membrane permeability.
-
Prodrug Design: Esterification of the sulfanylidene group to mitigate first-pass metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume